molecular formula C19H22ClNO5S2 B7832853 (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832853
M. Wt: 444.0 g/mol
InChI Key: LTTVRLVIBLKIGY-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features. This compound contains a thiolane ring, a chlorophenyl group, and a methoxybenzenesulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, including the formation of the thiolane ring and the introduction of the chlorophenyl and methoxybenzenesulfonyl groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the chlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers investigate its effects on various biological pathways to identify potential drug candidates.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S4R)-3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-4-(4-METHOXYBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Properties

IUPAC Name

(3S,4R)-N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-26-16-6-8-17(9-7-16)28(24,25)19-13-27(22,23)12-18(19)21-11-10-14-2-4-15(20)5-3-14/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTVRLVIBLKIGY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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